2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide
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Overview
Description
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzisoxazoles This compound is characterized by its unique structure, which includes a benzisoxazole ring fused with a tetrahydro ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing an isoxazole ring with a suitable amine. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzisoxazole derivatives.
Scientific Research Applications
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-2H-indazole derivatives: These compounds share a similar tetrahydro ring structure and have comparable biological activities.
2-methyl-1,4,5,6-tetrahydropyrimidine: This compound has a similar methylated tetrahydro ring but differs in its functional groups.
4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium: This compound also features a tetrahydro ring and is used in similar research applications.
Uniqueness
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is unique due to its specific benzisoxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h7H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
LAHWCMWSVRJBFW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
Canonical SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
Origin of Product |
United States |
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